

A Comparative Guide to MAP4K Inhibitors: TL4-12 and GNE-495

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent research compounds, **TL4-12** and GNE-495, utilized in the study of the Mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. While both are potent kinase inhibitors, they exhibit distinct selectivity profiles, primarily targeting different members of the MAP4K family. This document aims to provide an objective comparison of their biochemical and cellular activities, supported by available experimental data, to aid researchers in selecting the appropriate tool compound for their specific scientific inquiries.

Introduction to TL4-12 and GNE-495

GNE-495 is a potent and selective inhibitor of MAP4K4 (also known as HGK) with a reported IC50 of 3.7 nM.[1] It has been utilized in studies of retinal angiogenesis and was designed to have minimal brain penetration.[2][3]

TL4-12, on the other hand, is a selective inhibitor of MAP4K2 (also known as GCK). It demonstrates a potent inhibitory effect on MAP4K2 with an IC50 of 37 nM.[4] Research involving **TL4-12** has often been in the context of multiple myeloma and immunomodulatory agent resistance.[4]

Quantitative Data Summary



The following tables summarize the available quantitative data for **TL4-12** and GNE-495, highlighting their distinct primary targets and inhibitory potencies.

Table 1: Biochemical Potency

Compound	Primary Target	IC50 (nM)
TL4-12	MAP4K2 (GCK)	37[4]
GNE-495	MAP4K4 (HGK)	3.7[1]

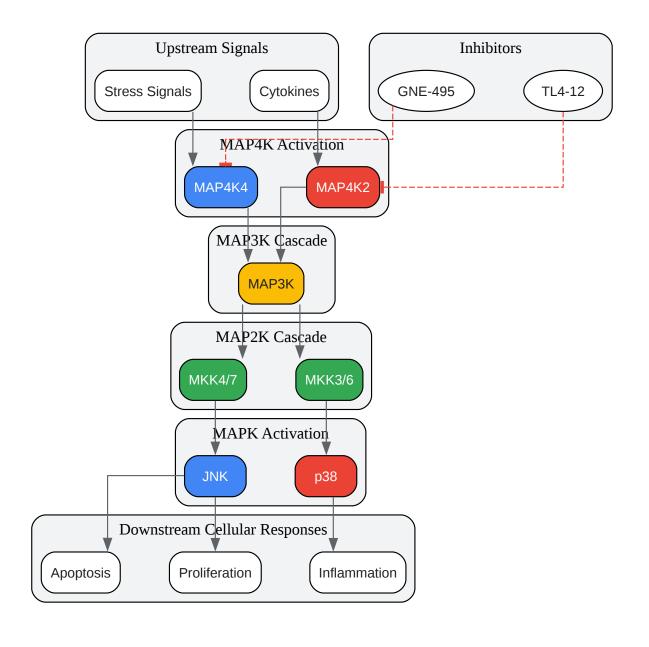
Table 2: Cellular Activity

Compound	Cell-Based Assay Context	Observed Effect	Potency
TL4-12	Multiple Myeloma (MM) cell proliferation	Inhibition of proliferation, induction of apoptosis[4]	IC50 = 37 nM (in MM.1S cells)[4]
GNE-495	Retinal Angiogenesis Model	Inhibition of retinal vascular outgrowth[2]	Effective in vivo at 25 and 50 mg/kg[5]

Signaling Pathway

The MAP4K family of kinases are upstream regulators in several signaling cascades, including the JNK and p38 MAPK pathways, which are involved in a variety of cellular processes such as inflammation, apoptosis, and cell proliferation.







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